molecular formula C16H15NO4 B6407846 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% CAS No. 1261933-68-9

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%

Cat. No. B6407846
CAS RN: 1261933-68-9
M. Wt: 285.29 g/mol
InChI Key: MCNFIRCTKCKMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% (DMCPA-95) is a synthetic acid derivative of benzoic acid, a widely used organic compound. It is a white crystalline solid with a melting point of 246-248°C and a boiling point of 333-335°C. It has a molecular weight of 219.24 g/mol and a molecular formula of C11H13NO4. DMCPA-95 has a wide range of applications in scientific research and laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act as a catalyst in organic reactions by facilitating the formation of covalent bonds between two molecules. It is also believed to act as a ligand in coordination chemistry by binding to metal ions and forming coordination complexes. Additionally, it is thought to act as a chelating agent in biochemical assays by binding to metal ions and forming chelates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% are not fully understood. However, it is believed to act as a catalyst in organic reactions by facilitating the formation of covalent bonds between two molecules. Additionally, it is thought to act as a chelating agent in biochemical assays by binding to metal ions and forming chelates.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% in laboratory experiments are its high reactivity, low toxicity, and wide range of applications. Its high reactivity makes it useful for synthesizing a variety of compounds and its low toxicity makes it safe to handle in the laboratory. Additionally, its wide range of applications makes it useful for a variety of scientific research and laboratory experiments.
The main limitation of using 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% in laboratory experiments is its relatively high cost. Additionally, it is not widely available and may be difficult to obtain in some areas.

Future Directions

The future directions for 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its potential use as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a chelating agent in biochemical assays could lead to new and improved laboratory techniques. Finally, research into its cost-effectiveness and availability could lead to improved access to this valuable compound.

Synthesis Methods

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% can be synthesized from benzoic acid, dimethylamine, and acetic anhydride. The reaction is conducted in a 2:1:1 ratio of benzoic acid, dimethylamine, and acetic anhydride, respectively. In the reaction, the benzoic acid reacts with dimethylamine to form an intermediate which is then reacted with acetic anhydride to form 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%. The reaction is typically conducted at a temperature of 120°C and a pressure of 1 atm.

Scientific Research Applications

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% is widely used in scientific research and laboratory experiments due to its unique properties. It is used as a reagent in the synthesis of various compounds and as a catalyst in organic reactions. It is also used as a ligand in coordination chemistry and as a chelating agent in biochemical assays. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-13(16(20)21)9-14(18)8-12/h3-9,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNFIRCTKCKMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691335
Record name 4'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid

CAS RN

1261933-68-9
Record name 4'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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